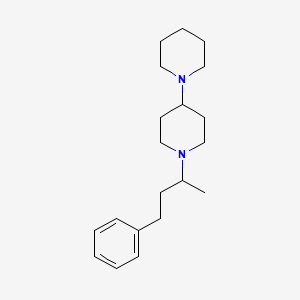
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidines. It has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease.
作用机制
The mechanism of action of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the dopamine-producing neurons in the brain are damaged, leading to a decrease in dopamine levels. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine prevents the breakdown of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. It has also been shown to have an analgesic effect, which means that it can help alleviate pain. Additionally, 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been shown to have an antidepressant effect, which means that it can help alleviate symptoms of depression.
实验室实验的优点和局限性
One of the advantages of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its ability to increase dopamine levels in the brain. This can be useful in studying the effects of dopamine on various physiological processes. However, one of the limitations of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its potential for abuse. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a synthetic compound that has been used as a recreational drug, and its use can lead to addiction and other adverse effects.
未来方向
There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. One direction is the development of new and more efficient synthesis methods for 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. Another direction is the study of the effects of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine on other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the potential for the use of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in the treatment of drug addiction is an area of interest for future research.
Conclusion:
In conclusion, 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a synthetic compound that has been extensively studied for its potential use in the treatment of Parkinson's disease. Its ability to increase dopamine levels in the brain has been shown to be effective in alleviating the symptoms of Parkinson's disease. The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry. While 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has several advantages for lab experiments, its potential for abuse is a limitation. There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, including the development of new synthesis methods and the study of its effects on other neurological disorders.
合成方法
The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves the reaction of 1-phenyl-1,2-propanedione with piperidine in the presence of hydrochloric acid and aluminum chloride. The resulting product is then reduced using lithium aluminum hydride to yield 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry.
科学研究应用
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine acts as a dopamine reuptake inhibitor, which means that it prevents the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease.
属性
IUPAC Name |
1-(4-phenylbutan-2-yl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-18(10-11-19-8-4-2-5-9-19)21-16-12-20(13-17-21)22-14-6-3-7-15-22/h2,4-5,8-9,18,20H,3,6-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJKXKLPQKTGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylbutan-2-yl)-4-piperidin-1-ylpiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)
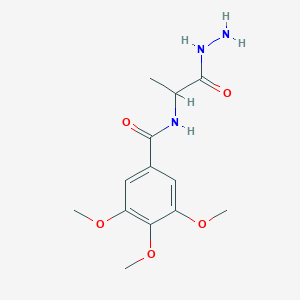
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)
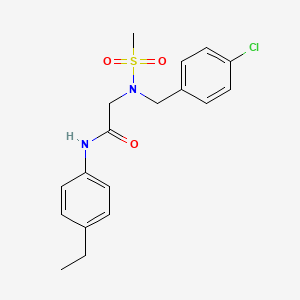
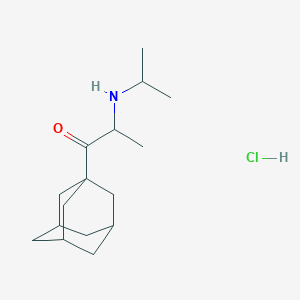
![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)
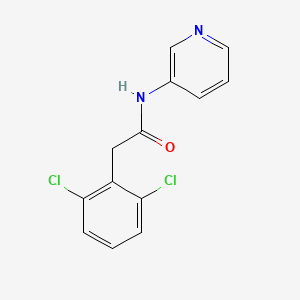
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)
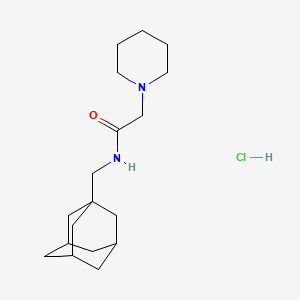
![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)